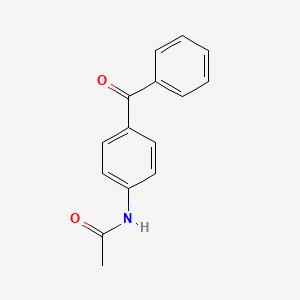

N-(4-benzoylphenyl)acetamide

Overview

Description

N-(4-Benzoylphenyl)acetamide is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.269 Da and is also known by its CAS number 21204-89-7 .

Molecular Structure Analysis

The molecular structure of N-(4-benzoylphenyl)acetamide consists of a benzoyl group (C6H5CO-) attached to the 4-position of a phenyl group, which is further attached to an acetamide group (CH3CONH-) .Physical And Chemical Properties Analysis

N-(4-benzoylphenyl)acetamide has a melting point of 169-170 °C and a boiling point of 424.0±28.0 °C (Predicted). It has a predicted density of 1.209±0.06 g/cm3 .Scientific Research Applications

Preparation of Photoreactive Nanoparticles

“N-(4-benzoylphenyl)acetamide” is used in the preparation of photoreactive nanoparticles. The starting photoreactive monomer, N-4-benzoylphenyl methacrylamide, is prepared by amidation of the photoreactive species 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . These nanoparticles have potential applications in the field of nanotechnology .

Functionalization of Polymers

The UV-mediated photoreactivity of these nanoparticles has been investigated towards their covalent attachment to non-functional parylene C (PC) polymer coatings . This functionalization of polymers can lead to major innovative developments and applications in the Materials Science field .

Anti-Inflammatory and Analgesic Activity

A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and examined for their anti-inflammatory and analgesic activity . The results indicated that halogen-containing phenoxy compounds showed promising results .

Antimicrobial Activity

Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-benzoylphenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat antimicrobial drug resistance by pathogens .

Anticancer Activity

The same derivatives mentioned above have also been studied for their potential anticancer activities . The aim is to combat drug resistance by cancerous cells .

Future Directions

Future research could focus on the synthesis of N-(4-benzoylphenyl)acetamide and its derivatives, as well as their potential applications. For instance, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a target molecule for many industries that produce chemicals for pharmaceutical applications . Additionally, N-(4-benzoylphenyl)acetamide derivatives have been studied for their prospective antimicrobial and antiproliferative agents .

Mechanism of Action

Target of Action

It is known that acetamide, a related compound, interacts with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa . This protein plays a crucial role in the regulation of amidase expression, which is involved in the breakdown of amides for use as nitrogen sources .

Mode of Action

It is likely that it interacts with its target protein to modulate its function, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

Given its potential interaction with the aliphatic amidase expression-regulating protein, it may influence the metabolism of amides

Pharmacokinetics

It is known that the compound has a melting point of 169-170 °c and a predicted boiling point of 4240±280 °C . Its predicted density is 1.209±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is likely that its interaction with its target protein leads to changes in cellular processes, potentially influencing the metabolism of amides .

properties

IUPAC Name |

N-(4-benzoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)16-14-9-7-13(8-10-14)15(18)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEXUAPBTUTPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281396 | |

| Record name | N-(4-benzoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-benzoylphenyl)acetamide | |

CAS RN |

4834-61-1 | |

| Record name | NSC21512 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-benzoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B5160409.png)

![4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5160412.png)

![N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide](/img/structure/B5160413.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5160421.png)

![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5160430.png)

![4-{[5-(2-nitrophenyl)-2-furyl]methyl}morpholine](/img/structure/B5160454.png)

![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)

![4-(2,4-dichlorophenoxy)-N-[4-(4-{[3-(2,4-dichlorophenoxy)propyl]amino}phenoxy)phenyl]butanamide](/img/structure/B5160483.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5160503.png)

![1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5160515.png)

![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5160519.png)